

Physical and chemical properties of 5-Bromo-2-hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-4-methylpyridine

Cat. No.: B185299

[Get Quote](#)

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **5-Bromo-2-hydroxy-4-methylpyridine**. The information is compiled for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

5-Bromo-2-hydroxy-4-methylpyridine, also known by its tautomeric name 5-Bromo-4-methyl-2(1H)-pyridinone, is a halogenated pyridine derivative. Its structural and molecular information is summarized below.

Property	Value	Reference(s)
CAS Number	164513-38-6	[1] [2]
Molecular Formula	C ₆ H ₆ BrNO	[1] [2]
Molecular Weight	188.02 g/mol	[2]
Synonyms	5-Bromo-4-methyl-2(1H)-pyridinone, 5-Bromo-2-hydroxy-4-picoline, 5-Bromo-4-methyl-2-pyridinol, 5-Bromo-4-methyl-2-pyridone	[3] [4]
InChI	1S/C6H6BrNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)	[2]
SMILES	CC1=CC(O)=NC=C1Br	[1]

Physicochemical Properties

The known physical and chemical properties of **5-Bromo-2-hydroxy-4-methylpyridine** are presented in the following tables. It is important to note that while some experimental data is available, other values are predicted through computational models.

Table 2.1: Physical Properties

Property	Value	Reference(s)
Physical State	Solid, Off-white to tan crystalline solid	[2] [5]
Melting Point	198-202 °C (lit.)	[2]
Boiling Point	Data not available	
Solubility	Slightly soluble in water	[6]
pKa	9.99 ± 0.10 (Predicted)	

Table 2.2: Predicted Physicochemical Properties

Property	Value	Reference(s)
XlogP	0.5	[7]

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Bromo-2-hydroxy-4-methylpyridine** is not readily available in the public domain. However, reference standards are commercially available, and analytical services can provide detailed spectra such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR analysis.[\[8\]](#) Predicted mass spectrometry data for various adducts are available.[\[7\]](#)

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-hydroxy-4-methylpyridine** is not explicitly available in the reviewed literature, general synthetic routes for similar halogenated pyridines can be adapted. A plausible route involves the bromination of 2-hydroxy-4-methylpyridine.

The reactivity of **5-Bromo-2-hydroxy-4-methylpyridine** is characteristic of halogenated pyridones. The bromine atom at the 5-position is a key functional group that allows for a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Tautomerism

5-Bromo-2-hydroxy-4-methylpyridine exists in a tautomeric equilibrium with its pyridone form, 5-Bromo-4-methyl-2(1H)-pyridinone. The pyridone form is generally the more stable tautomer.

Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

Reactivity at the Bromine Position

The bromine atom can be substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or other organic moieties at this position, making it a valuable tool for building molecular complexity.

4.2.1. Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for **5-Bromo-2-hydroxy-4-methylpyridine**. Optimization of the catalyst, base, and solvent system may be necessary for this specific substrate.

Materials:

- **5-Bromo-2-hydroxy-4-methylpyridine** (1.0 eq)
- Arylboronic acid (1.1–1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , 2.0–3.0 eq)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

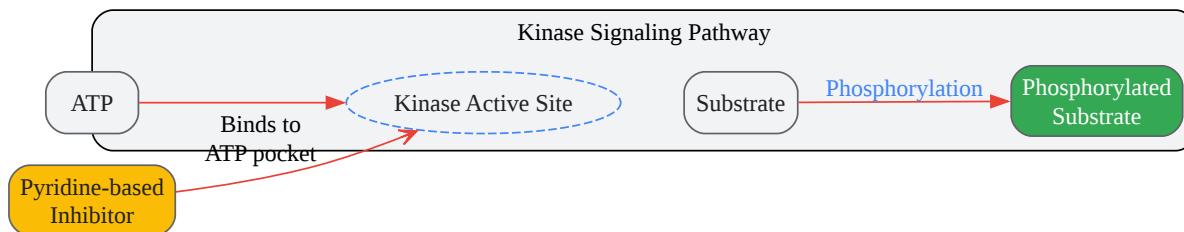
- In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine **5-Bromo-2-hydroxy-4-methylpyridine**, the arylboronic acid, the palladium catalyst, and the base.
- Add the degassed solvent system.
- Heat the reaction mixture to a temperature typically ranging from 80-120 °C.
- Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity with Nucleophiles and Electrophiles

The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, although the electron-donating methyl and hydroxyl groups may modulate this reactivity. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile or a base, reacting with electrophiles.


Biological Activity and Applications in Drug Development

While there is no specific publicly available data on the biological activity of **5-Bromo-2-hydroxy-4-methylpyridine** itself, its structural motifs are present in many biologically active compounds. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.^[5]

Derivatives of structurally similar compounds, such as 2-amino-5-bromo-4-methylpyridine, are being investigated as scaffolds for the development of kinase inhibitors.^[9] These inhibitors are designed to target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is implicated in diseases such as cancer.

5.1. Potential as a Kinase Inhibitor Scaffold

The 2-aminopyridine moiety is a known pharmacophore that can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The bromine atom at the 5-position provides a vector for synthetic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity. It is plausible that derivatives of **5-Bromo-2-hydroxy-4-methylpyridine** could be synthesized and evaluated for similar inhibitory activities against various kinases.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of kinase inhibition by a competitive inhibitor.

Safety and Handling

5-Bromo-2-hydroxy-4-methylpyridine is classified as a hazardous substance. The following is a summary of its GHS hazard classifications.

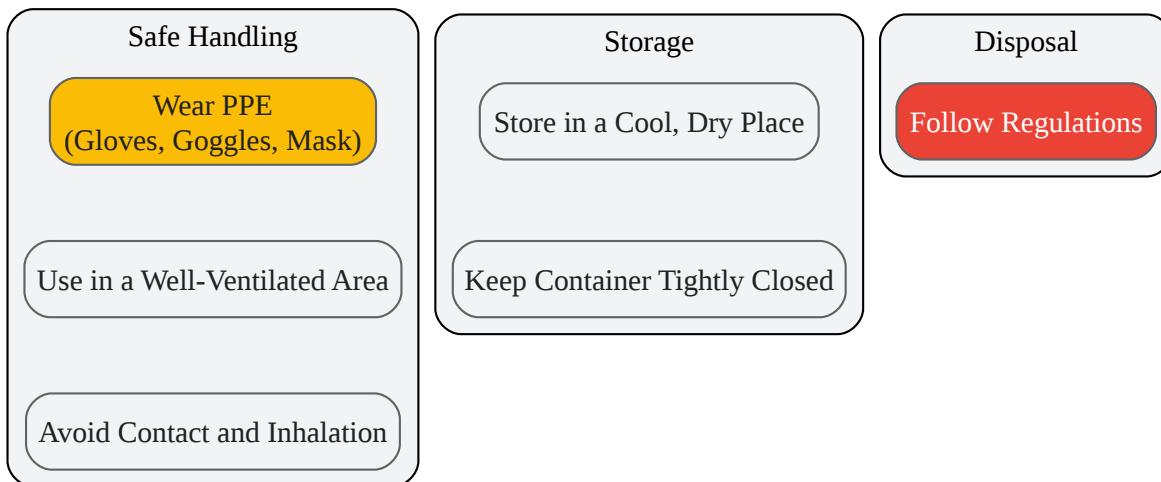
Table 6.1: GHS Hazard Information

Hazard Class	Category	Reference(s)
Acute toxicity, Oral	4	[2]
Skin irritation	2	[2]
Serious eye damage	1	[2]
Specific target organ toxicity — Single exposure (Respiratory system)	3	[2]

Hazard Statements:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye damage.

- May cause respiratory irritation.


Precautionary Measures:

- Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[\[10\]](#)
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[\[2\]](#)
[\[10\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

First Aid Measures:

- If inhaled: Move the person to fresh air.
- In case of skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.
- In case of eye contact: Rinse with pure water for at least 15 minutes.
- If swallowed: Rinse mouth with water.[\[10\]](#)

In all cases of exposure, seek medical attention if symptoms persist.

[Click to download full resolution via product page](#)

Caption: Key safety and handling considerations.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. 5-Bromo-2-hydroxy-4-methylpyridine 97 164513-38-6 [sigmaaldrich.com]
- 4. 5-Bromo-2-hydroxy-4-methylpyridine | 164513-38-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]
- 6. scribd.com [scribd.com]
- 7. Page loading... [guidechem.com]
- 8. cmscientifica.com.br [cmscientifica.com.br]
- 9. N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-2-hydroxy-4-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185299#physical-and-chemical-properties-of-5-bromo-2-hydroxy-4-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com